molecular formula C7H14N2O3S B12076925 N-(Propylsulfonyl)azetidine-3-carboxamide

N-(Propylsulfonyl)azetidine-3-carboxamide

Cat. No.: B12076925
M. Wt: 206.27 g/mol
InChI Key: UOUBNFNWXDMJDJ-UHFFFAOYSA-N
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Description

N-(Propylsulfonyl)azetidine-3-carboxamide is a compound belonging to the azetidine family, which are four-membered nitrogen-containing heterocycles These compounds are known for their significant ring strain, which imparts unique reactivity and stability characteristics

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Propylsulfonyl)azetidine-3-carboxamide typically involves the reaction of azetidine-3-carboxylic acid with propylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the reactivity and yield of the product .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and consistency of the product through rigorous quality control measures .

Chemical Reactions Analysis

Types of Reactions

N-(Propylsulfonyl)azetidine-3-carboxamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(Propylsulfonyl)azetidine-3-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(Propylsulfonyl)azetidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s sulfonyl group can form strong interactions with amino acid residues in the active sites of enzymes, leading to inhibition or modulation of their activity. This mechanism is particularly relevant in the context of its potential anticancer properties, where it may inhibit key enzymes involved in cell proliferation and survival .

Comparison with Similar Compounds

Similar Compounds

    N-(Methanesulfonyl)azetidine: Similar in structure but with a methanesulfonyl group instead of a propylsulfonyl group.

    Azetidine-2-carboxamide: Lacks the sulfonyl group, leading to different reactivity and applications.

    Azetidine-3-carboxylic acid: The parent compound without the sulfonyl group.

Uniqueness

N-(Propylsulfonyl)azetidine-3-carboxamide is unique due to its specific combination of the azetidine ring and the propylsulfonyl group. This combination imparts distinct reactivity and stability characteristics, making it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C7H14N2O3S

Molecular Weight

206.27 g/mol

IUPAC Name

N-propylsulfonylazetidine-3-carboxamide

InChI

InChI=1S/C7H14N2O3S/c1-2-3-13(11,12)9-7(10)6-4-8-5-6/h6,8H,2-5H2,1H3,(H,9,10)

InChI Key

UOUBNFNWXDMJDJ-UHFFFAOYSA-N

Canonical SMILES

CCCS(=O)(=O)NC(=O)C1CNC1

Origin of Product

United States

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